molecular formula C16H12ClN3O2S B2852129 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 392241-87-1

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No. B2852129
CAS RN: 392241-87-1
M. Wt: 345.8
InChI Key: UOAPWDYNUBZJBX-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom . The compound is related to a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives synthesized to inhibit the growth of tumor cells .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS . The crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported and characterized by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The structures of the synthesized compounds were confirmed by NMR, IR, and elemental analysis .

Scientific Research Applications

Antiviral Activity

This compound has been studied for its potential antiviral properties. Research indicates that derivatives of 1,3,4-thiadiazole, which include the core structure of this compound, have shown activity against the tobacco mosaic virus (TMV). The incorporation of sulfonamides into 1,3,4-thiadiazol rings can produce compounds that act as carbonic anhydrase inhibitors, which is a mechanism that can be exploited for plant anti-viral activities .

Antibacterial and Antifungal Properties

The 1,3,4-thiadiazole moiety is associated with a range of biological activities, including antibacterial and antifungal effects. This suggests that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide could be useful in developing new treatments for bacterial and fungal infections .

Agricultural Applications

Due to its antifungal and potential antiviral effects, this compound could be applied in agriculture to protect crops from various diseases. It could serve as a lead compound for the development of green pesticides .

Synthesis of Sulfonamide Derivatives

The compound serves as a precursor in the synthesis of a variety of sulfonamide derivatives. These derivatives have a wide range of applications, including the development of new pharmaceuticals and agrochemicals .

Carbonic Anhydrase Inhibition

As mentioned earlier, the compound’s ability to inhibit carbonic anhydrase can be utilized in medical research, particularly for conditions where the modulation of this enzyme’s activity is beneficial .

Anticonvulsant Properties

Compounds with the 1,3,4-thiadiazole structure have been reported to possess anticonvulsant properties. This opens up possibilities for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide to be used in the research and development of new anticonvulsant medications .

Anti-Tumor Activity

Previous studies on related structures have indicated that 1,3,4-thiadiazole derivatives can inhibit the growth of tumor cells. This suggests potential applications in cancer research for the compound .

Development of Chiral Molecules

The compound could also be used in the synthesis of chiral thioureas and α-aminophosphonates, which are valuable in various fields of chemistry and pharmacology .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, it could be interesting to investigate its potential antiviral, antifungal, or antibacterial properties . Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPWDYNUBZJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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